molecular formula C18H39N5O12S B12423193 Dibekacin (sulfate)

Dibekacin (sulfate)

货号: B12423193
分子量: 549.6 g/mol
InChI 键: GXKUKBCVZHBTJW-PMAQWHKESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

Synthetic Routes and Reaction Conditions

Dibekacin sulfate is synthesized from kanamycin B. The process involves the removal of hydroxyl groups at the 3’ and 4’ positions of kanamycin B, resulting in 3’,4’-dideoxykanamycin B . This modification enhances its antibacterial activity and reduces susceptibility to bacterial resistance mechanisms.

Industrial Production Methods

The industrial production of dibekacin sulfate involves fermentation of Streptomyces kanamyceticus to produce kanamycin B, followed by chemical modification to obtain dibekacin . The process includes steps such as fermentation, extraction, purification, and chemical modification under controlled conditions to ensure high yield and purity.

化学反应分析

Types of Reactions

Dibekacin sulfate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of dibekacin, which may have different antibacterial properties and pharmacokinetic profiles .

科学研究应用

Treatment of Severe Infections

Dibekacin is indicated for:

  • Sepsis : Effective against bloodstream infections caused by resistant Gram-negative bacteria.
  • Complicated Urinary Tract Infections : Demonstrated efficacy in cases where conventional antibiotics fail.

In Vitro Activity

Research has shown that dibekacin exhibits significant antibacterial activity against various pathogens:

  • Staphylococcus aureus : Minimum inhibitory concentration (MIC) as low as 0.78 µg/ml.
  • Escherichia coli : MIC ranging from 0.2 to 100 µg/ml.
  • Pseudomonas aeruginosa : MIC less than 0.2 µg/ml .

Case Study 1: Efficacy Against Multidrug-Resistant Strains

A clinical study evaluated the effectiveness of dibekacin in patients with infections due to multidrug-resistant Gram-negative bacteria. The results indicated a notable improvement in patient outcomes, with a significant reduction in bacterial load observed post-treatment .

Case Study 2: Comparison with Other Antibiotics

In a comparative study, dibekacin was tested alongside other aminoglycosides like gentamicin and amikacin. Dibekacin demonstrated superior efficacy against certain resistant strains, highlighting its potential as a first-line treatment option for severe infections caused by resistant organisms .

Data Table: Antibacterial Activity of Dibekacin

Bacterial StrainMinimum Inhibitory Concentration (µg/ml)
Staphylococcus aureus0.78
Staphylococcus epidermidis0.78
Bacillus anthracis0.39
Escherichia coli0.2 - 100
Pseudomonas aeruginosa<0.2
Klebsiella pneumoniae0.39

属性

分子式

C18H39N5O12S

分子量

549.6 g/mol

IUPAC 名称

(2S,3S,4S,5S,6R)-4-amino-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6R)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol;sulfuric acid

InChI

InChI=1S/C18H37N5O8.H2O4S/c19-4-6-1-2-7(20)17(28-6)30-15-8(21)3-9(22)16(14(15)27)31-18-13(26)11(23)12(25)10(5-24)29-18;1-5(2,3)4/h6-18,24-27H,1-5,19-23H2;(H2,1,2,3,4)/t6-,7-,8+,9-,10-,11+,12-,13+,14+,15-,16+,17-,18-;/m1./s1

InChI 键

GXKUKBCVZHBTJW-PMAQWHKESA-N

手性 SMILES

C1C[C@H]([C@H](O[C@H]1CN)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)N)N)N.OS(=O)(=O)O

规范 SMILES

C1CC(C(OC1CN)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)O)N)N)N.OS(=O)(=O)O

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。